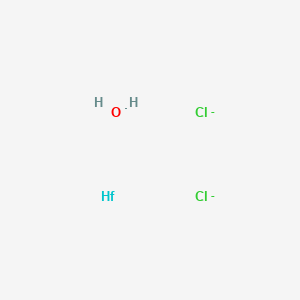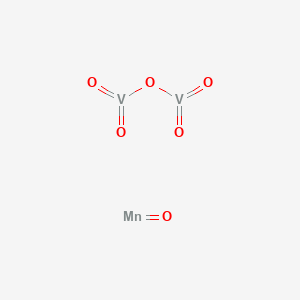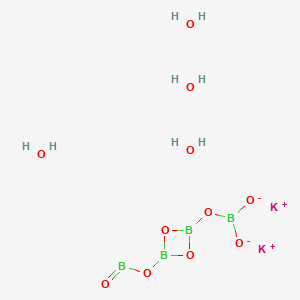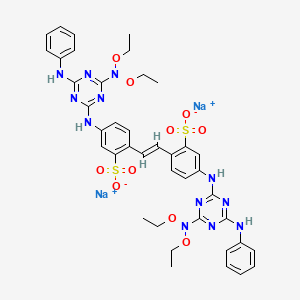
IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium I Pentanedionate-Cyclo-Octadiene Complex: is a coordination compound of iridium with pentanedionate and cyclo-octadiene ligands. This compound is known for its stability and versatility, making it a valuable precursor to a variety of iridium complexes and catalysts . The molecular formula of this compound is C13H19IrO4 and it has a molecular weight of 383.51 g/mol .
Vorbereitungsmethoden
The synthesis of Iridium I Pentanedionate-Cyclo-Octadiene Complex typically involves the reaction of a suitable iridium(I) precursor, commonly a chloro-bridged dimer such as [(cyclooctadiene)IrCl]2 , with an appropriate pentanedionate salt, often sodium pentanedionate (Na(acac)), in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the iridium complex. The product is then purified by recrystallization.
Analyse Chemischer Reaktionen
Iridium I Pentanedionate-Cyclo-Octadiene Complex undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The ligands in the complex can be substituted with other ligands to form new iridium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Iridium I Pentanedionate-Cyclo-Octadiene Complex involves its ability to form stable complexes with various ligands. This stability allows it to act as a catalyst in various chemical reactions. In biological systems, iridium complexes can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells . The molecular targets and pathways involved include DNA, proteins, and cellular signaling pathways related to oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Iridium I Pentanedionate-Cyclo-Octadiene Complex can be compared with other similar iridium complexes, such as:
Iridium I Cyclooctadiene Tetramethylcyclopentadienyl Complex: This compound has a similar structure but with a different ligand, tetramethylcyclopentadienyl, which gives it unique properties.
Iridium I Cyclooctadiene Hexafluoroacetylacetonate Complex: This complex has hexafluoroacetylacetonate as a ligand, which affects its reactivity and stability.
The uniqueness of this compound lies in its combination of pentanedionate and cyclooctadiene ligands, which provide a balance of stability and reactivity, making it a versatile precursor for various applications.
Eigenschaften
CAS-Nummer |
12154-84-6 |
|---|---|
Molekularformel |
C13H19IrO 4* |
Molekulargewicht |
383.51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


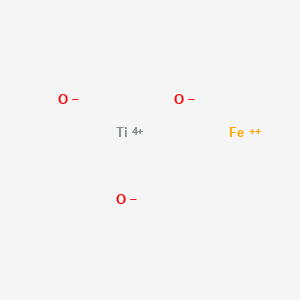
![2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;manganese(2+)](/img/structure/B1143733.png)
